molecular formula C17H35NO2 B14329452 tert-Butyl dodecylcarbamate CAS No. 106810-56-4

tert-Butyl dodecylcarbamate

Cat. No.: B14329452
CAS No.: 106810-56-4
M. Wt: 285.5 g/mol
InChI Key: DHNZAMUKCDVXEM-UHFFFAOYSA-N
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Description

Based on these analogs, tert-butyl dodecylcarbamate can be inferred to be a carbamate ester featuring a tert-butyl group and a dodecyl chain. Carbamates of this type are commonly used in organic synthesis, pharmaceutical intermediates, or as protective groups due to their stability under basic conditions and ease of cleavage under acidic conditions .

Properties

IUPAC Name

tert-butyl N-dodecylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-18-16(19)20-17(2,3)4/h5-15H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNZAMUKCDVXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552234
Record name tert-Butyl dodecylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106810-56-4
Record name tert-Butyl dodecylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl dodecylcarbamate can be synthesized through the reaction of dodecylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl dodecylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form dodecylamine and tert-butyl alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

    Hydrolysis: Dodecylamine and tert-butyl alcohol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl dodecylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes.

Biology: In biological research, this compound is used as a reagent for modifying proteins and peptides. It helps in studying protein structure and function by selectively modifying specific amino acid residues.

Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable carbamate linkages makes it suitable for developing prodrugs that release active pharmaceutical ingredients under specific conditions.

Industry: this compound is used in the production of polymers and coatings. It acts as a stabilizer and modifier, enhancing the properties of the final products.

Mechanism of Action

The mechanism of action of tert-Butyl dodecylcarbamate involves the formation of stable carbamate linkages with target molecules. The tert-butyl group provides steric hindrance, protecting the carbamate linkage from hydrolysis and other degradation processes. This stability allows the compound to exert its effects over an extended period. The molecular targets and pathways involved depend on the specific application, such as protein modification or drug delivery.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl carbamate derivatives structurally or functionally analogous to tert-butyl dodecylcarbamate, based on the evidence provided:

Structural and Functional Similarities

Compound Name (CAS No.) Molecular Formula Key Features Stability/Reactivity Applications
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (1186654-76-1) C₁₇H₂₅NO₄ Pyrrolidine core, hydroxymethyl, methoxyphenyl substituents Stable under recommended storage conditions; no hazardous reactions reported Pharmaceutical research (e.g., chiral intermediates)
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Not specified Biphenyl moiety, hydroxyl group No significant hazards reported; requires standard lab handling Drug discovery (e.g., kinase inhibitors or peptide mimics)
(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate (192725-45-4) Not specified Benzyloxy-phenyl group, stereospecific (S)-configuration Similar stability to other tert-butyl carbamates; structural similarity score: 0.75 Chiral synthesis or proteomics studies

Key Differences

Substituent Complexity :

  • The tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate features a pyrrolidine ring with methoxyphenyl and hydroxymethyl groups, making it suitable for stereospecific drug design .
  • In contrast, (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate contains a biphenyl system, which enhances π-π stacking interactions in receptor binding .

Functional Group Reactivity :

  • Compounds with benzyloxy or methoxyphenyl groups (e.g., CAS 192725-45-4) may exhibit higher lipophilicity compared to aliphatic dodecyl chains, impacting solubility and bioavailability .

Research Findings and Limitations

  • Synthetic Utility : Tert-butyl carbamates are favored for their stability and ease of deprotection. For example, the pyrrolidine derivative (CAS 1186654-76-1) is used in peptide synthesis due to its resistance to basic conditions .
  • Structural Similarity Scores : Compounds like A312538 (CAS 16251-45-9) share a 0.75 similarity score with tert-butyl carbamate analogs, suggesting overlapping applications in medicinal chemistry .
  • Data Gaps: No evidence explicitly addresses this compound’s physical properties (e.g., melting point, solubility) or industrial applications.

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